molecular formula C8H7N3OS B2793923 2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine CAS No. 2198989-09-0

2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine

Cat. No. B2793923
CAS RN: 2198989-09-0
M. Wt: 193.22
InChI Key: ZITTUCUWKFPLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine, also known as TMP, is a heterocyclic compound with potential therapeutic applications. It is a pyrimidine derivative with a thiazole ring attached to it. TMP has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Mechanism of Action

Advantages and Limitations for Lab Experiments

2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, 2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine has been extensively studied for its biological activities, making it a well-established compound for research purposes. However, there are also some limitations to using 2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine in lab experiments. For example, 2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine. One potential direction is to investigate the molecular targets of 2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine and its mechanism of action in more detail. This could lead to the development of more potent derivatives of 2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine with improved therapeutic potential. Another potential direction is to investigate the use of 2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine in combination with other compounds for the treatment of various diseases. Finally, the use of 2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine as a potential anti-viral agent could be further explored, particularly in the context of emerging viral diseases.

Synthesis Methods

2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine can be synthesized by reacting 2-chloro-5-methoxypyrimidine with 2-aminothiazole in the presence of a base. The reaction yields 2-[(1,3-thiazol-5-yl)methoxy]pyrimidine as a white solid, which can be purified through recrystallization.

Scientific Research Applications

2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. In addition, 2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine has been found to have anti-viral activity against herpes simplex virus type 1 and 2.

properties

IUPAC Name

5-(pyrimidin-2-yloxymethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-2-10-8(11-3-1)12-5-7-4-9-6-13-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITTUCUWKFPLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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